3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Description

Historical Context of 1,2,4-Triazole Chemistry

The exploration of 1,2,4-triazole derivatives began in the late 19th century with the seminal work of chemists such as Julius Axel Bladin, who first synthesized triazole derivatives via condensation reactions involving cyanogen and phenylhydrazine. The development of synthetic methodologies accelerated in the 20th century, particularly with the discovery of the Einhorn–Brunner and Pellizzari reactions, which enabled efficient cyclization routes to 1,2,4-triazole cores. By the 1980s, the pharmacological potential of 1,2,4-triazoles became evident with the introduction of antifungal agents like fluconazole and itraconazole, marking a paradigm shift in medicinal chemistry. These advancements laid the groundwork for modern derivatization strategies, including the synthesis of halogenated and alkylated analogs such as 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole.

Structural Classification and Nomenclature of 1,2,4-Triazoles

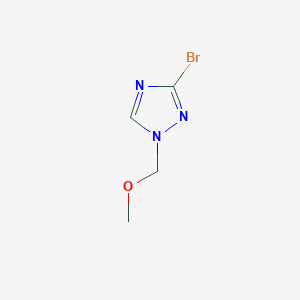

1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 4. The compound this compound (CAS: 1559064-16-2) features:

- A 1H-1,2,4-triazole core, where the hydrogen atom resides on nitrogen-1.

- A bromine atom substituted at position 3.

- A methoxymethyl group (-CH2OCH3) attached to nitrogen-1.

The IUPAC name follows positional numbering rules, prioritizing the lowest possible indices for substituents. The molecular formula is C4H6BrN3O , with a molar mass of 192.01 g/mol . Its SMILES notation (COCN1N=C(Br)N=C1 ) and InChIKey (RPYUUYSGDWKQPH-UHFFFAOYSA-N ) provide unambiguous structural identification.

Significance of this compound in Heterocyclic Chemistry

This compound exemplifies the versatility of 1,2,4-triazoles in synthetic and applied chemistry:

- Electrophilic Reactivity : The bromine atom at position 3 serves as a site for nucleophilic substitution, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives.

- Coordination Chemistry : The methoxymethyl group enhances solubility in polar solvents, facilitating its use as a ligand in catalytic systems.

- Pharmaceutical Intermediates : As a bioisostere for amides and carboxylic acids, it contributes to drug design, particularly in kinase inhibitors and antimicrobial agents.

Physicochemical Properties Overview

Key properties of this compound include:

The bromine atom contributes to its electrophilic character , while the methoxymethyl group imparts polar surface area (PSA ≈ 45 Ų), enhancing interactions with biological targets. Spectroscopic data (1H NMR, 13C NMR) confirm the presence of aliphatic protons from the methoxymethyl group (δ 3.3–3.5 ppm) and aromatic carbons in the triazole ring (δ 145–160 ppm).

Properties

IUPAC Name |

3-bromo-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUUYSGDWKQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254576 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-16-2 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(methoxymethyl)-1H-1,2,4-triazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-(methoxymethyl)-1H-1,2,4-triazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

- Substitution reactions yield various substituted triazoles.

- Oxidation reactions produce oxidized derivatives.

- Reduction reactions regenerate the parent triazole compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-triazole scaffold, including derivatives like 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, has been extensively studied for its antimicrobial properties. Triazole compounds are known to exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds featuring the triazole structure have shown promising results as antifungal agents against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentration (MIC) values ranging from 6.45 to 33.2 μmol/L .

Anticancer Properties

Research indicates that triazole derivatives can act as inhibitors of specific enzymes involved in cancer progression. For example, triazoles have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune escape mechanisms in tumors. A study screened a library of compounds and identified several triazole derivatives with significant IDO1 inhibitory activity, suggesting their potential as immuno-oncology agents .

Case Study: Synthesis and Evaluation

A notable study involved the synthesis of triazole-fused spirochromene derivatives which were tested against Mycobacterium tuberculosis. The research highlighted that five compounds exhibited strong MIC activities between 4 and 9 μM, indicating their potential as anti-tuberculosis agents .

Agrochemistry

Fungicides and Herbicides

Triazoles are widely used in agrochemicals due to their ability to inhibit fungal growth. The structural characteristics of this compound allow it to interact with fungal enzymes effectively. Research has demonstrated that triazoles can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes . This mechanism underlies the efficacy of many agricultural fungicides.

Case Study: Development of New Fungicides

Recent studies have focused on developing new fungicides based on the triazole framework. For example, hybrid compounds incorporating triazole moieties have shown enhanced antifungal activity against resistant strains of fungi commonly affecting crops .

Material Science

Polymer Chemistry

The unique properties of triazoles have made them valuable in the field of materials science. They are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can lead to materials with improved performance characteristics for various applications including coatings and adhesives .

Case Study: Synthesis of Triazole-Containing Polymers

Research into the synthesis of triazole-containing polymers has shown that these materials can exhibit unique electronic properties suitable for applications in organic electronics and photonics. Studies have reported on the successful incorporation of triazoles into polymer matrices resulting in materials with tailored electronic properties .

Mechanism of Action

The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The bromine atom and methoxymethyl group can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituents on the triazole ring significantly influence physicochemical properties and reactivity. Below is a comparative analysis:

Key Observations :

- Solubility : Methoxymethyl and ethoxy groups improve solubility in organic solvents compared to alkyl substituents (e.g., methyl) .

- Reactivity : Bromine at C3 facilitates Suzuki-Miyaura or Ullmann-type couplings, enabling diversification into complex molecules .

Antifungal Activity

- This compound derivatives exhibit superior antifungal activity compared to fluconazole, particularly against Candida spp. The methoxymethyl group enhances membrane permeability .

- Analog 3-Bromo-1-methyl-1H-1,2,4-triazole shows moderate activity but lower potency due to reduced solubility .

Antimycobacterial Activity

- Triazoles with aromatic substituents (e.g., 4-nitrophenyl) demonstrate activity against Mycobacterium tuberculosis H37Rv, though brominated analogs require further optimization for selectivity .

Energetic Materials

Biological Activity

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, known for its diverse biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₅H₈BrN₃O

- Molecular Weight : 202.04 g/mol

The presence of the bromine atom and methoxymethyl group contributes to its biological activities, enhancing its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

- In vitro Studies : Compounds containing the 1,2,4-triazole ring have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of bromine at specific positions has been shown to enhance antibacterial activity significantly. For example, compounds with a bromo substituent demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to their non-brominated counterparts .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| 3-Bromo Derivative | S. aureus | 0.046 |

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Studies have shown that certain triazoles can inhibit the growth of fungi such as Candida albicans:

- Mechanism : The triazole ring interacts with fungal enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 12 |

| Fluconazole | C. albicans | 16 |

Anticancer Activity

The anticancer potential of triazole derivatives is being explored extensively:

- Cell Line Studies : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various cell lines. The dual action against tumor growth and angiogenesis is particularly noteworthy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| Control Drug | Doxorubicin | 5 |

Case Studies

Several studies have highlighted the importance of triazoles in medicinal chemistry:

- Study on Antimicrobial Activity : A study by Muthal et al. (2010) synthesized various triazole derivatives and reported that those with bromine substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Research conducted on a series of substituted triazoles revealed that compounds with specific functional groups showed significant cytotoxic effects on cancer cell lines while exhibiting low toxicity towards normal cells .

Q & A

What are the most reliable synthetic routes for preparing 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis of triazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, This compound can be synthesized via a two-step process:

- Step 1 : Methoxymethylation of a triazole precursor using methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxymethyl group .

- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or DMF, with yields highly dependent on reaction time and temperature .

Optimization studies suggest that reflux conditions (70–80°C) for 12–18 hours improve bromination efficiency (~65–70% yield) . Side reactions, such as over-bromination or decomposition, can occur if temperatures exceed 90°C.

What spectroscopic and crystallographic methods are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : The methoxymethyl group (-CH₂OCH₃) typically shows a singlet at δ ~3.3 ppm (¹H) and δ ~55–60 ppm (¹³C). The triazole ring protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicating substitution positions .

- X-ray Crystallography : Crystallographic data (e.g., from ) reveal dihedral angles between the triazole ring and substituents, which influence molecular packing and stability. For example, a dihedral angle of ~23° between the triazole and aryl groups was observed in a related brominated triazole derivative .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 362.22 (C₁₃H₂₀BrN₃O₄⁺) .

How does the bromine substituent influence the compound’s reactivity and biological activity?

The bromine atom at the 3-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. This substituent also increases lipophilicity, potentially improving membrane permeability in biological systems. However, its electron-withdrawing nature may reduce nucleophilic attack on the triazole ring . In medicinal chemistry, brominated triazoles are precursors for TYK2 inhibitors, where bromine serves as a leaving group for further derivatization .

What advanced strategies can mitigate low solubility in aqueous media during biological assays?

- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to the methoxymethyl side chain, which improve solubility and are cleaved in vivo .

- Nanoparticle Encapsulation : Lipid-based nanoparticles can encapsulate the compound for sustained release, as demonstrated for related triazole derivatives .

How do structural modifications at the 1- and 3-positions affect binding to kinase targets like TYK2?

- 1-Position (Methoxymethyl group) : The methoxymethyl group provides steric bulk, potentially blocking off-target interactions. Substitution with smaller groups (e.g., methyl) reduces selectivity for TYK2 over JAK2 .

- 3-Position (Bromine) : Replacement with electron-deficient groups (e.g., -CF₃) enhances binding affinity to TYK2’s ATP-binding pocket, as shown in SAR studies of Deucravacitinib impurities .

- Crystallographic Data : Molecular docking simulations using PDB structures (e.g., 4GIH) validate interactions between the triazole core and kinase hinge regions .

How should researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antifungal vs. plant-growth regulatory effects) may arise from assay conditions or impurity profiles. For example:

- Purity Verification : Use HPLC-MS to confirm compound purity (>95%), as impurities like de-brominated byproducts can skew results .

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) and use positive controls (e.g., fluconazole for antifungal assays) .

- Metabolite Screening : Identify metabolites in plant-growth assays to distinguish parent compound effects from degradation products .

What computational methods are recommended for predicting stability and reactivity?

- DFT Calculations : Use B3LYP/6-311G+(d,p) to optimize geometry and calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <4 eV suggest high reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict aggregation tendencies .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., TYK2), prioritizing substituents that form hydrogen bonds with key residues (e.g., Lys642) .

What safety precautions are essential during handling and storage?

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent bromine loss or hydrolysis of the methoxymethyl group .

- Handling : Use PPE (gloves, goggles) in a fume hood. Acute toxicity data for related triazoles indicate LD₅₀ > 500 mg/kg (oral, rats), but chronic exposure risks require further study .

- Waste Disposal : Neutralize with dilute NaOH and incinerate in a licensed facility to avoid environmental release of brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.